

Application Notes and Protocols: In vivo Dosing and Administration of Erianin in Mice

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Compound of Interest		
Compound Name:	Erianin	
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These application notes provide a comprehensive overview of the in vivo administration of **Erianin** in various mouse models, based on current scientific literature. The protocols and data presented herein are intended to serve as a guide for designing and executing preclinical studies involving **Erianin**.

Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has garnered significant interest for its potent pharmacological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.[1][2][3][4] Preclinical studies in mice have demonstrated its efficacy in various disease models, highlighting its therapeutic potential. This document summarizes key dosing regimens, administration protocols, and the molecular pathways influenced by **Erianin** in vivo.

Data Presentation: Erianin In Vivo Dosing Regimens

The following tables summarize the quantitative data from various studies on the in vivo administration of **Erianin** in mice.

Table 1: Anti-Tumor Studies



Mouse Model	Disease /Cancer Type	Cell Line	Erianin Dosage	Adminis tration Route	Vehicle	Dosing Frequen cy & Duratio n	Key Outcom es
Nude Mice	Lung Cancer	H460	50, 100, 200 mg/kg	Intraperit oneal (i.p.)	50% Dimethyl Sulfoxide (DMSO)	Every other day for 18 days	Significa nt inhibition of tumor growth at all doses. [5]
BALB/c Nude Mice	Bladder Cancer	KU-19-19	100 mg/kg	Intraperit oneal (i.p.)	DMSO/P BS	Once a day for 14 days	Dramatic ally reduced tumor growth.
BALB/c Nude Mice	Bladder Cancer	T24	50 mg/kg	Not Specified	Not Specified	Not Specified	Obvious suppressi on of tumor growth.
BALB/c Nude Mice	Osteosar coma	143B	2 mg/kg	Intraperit oneal (i.p.)	5% DMSO	Every other day for 7 total injections	Significa nt inhibition of tumor growth.
Tumor- bearing Mice	Not Specified	Not Specified	20 mg/kg	Not Specified	Not Specified	Not Specified	Dramatic ally restraine d tumor growth.
Tumor- bearing	Hepatom a /	BEL7402 / A375	100 mg/kg	Not Specified	Not Specified	Not Specified	Inhibition of



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Table 2: Anti-Inflammatory Studies



Mouse Model	Disease <i>l</i> Condition	Erianin Dosage	Administr ation Route	Vehicle	Dosing Frequenc y & Duration	Key Outcome s
Wild-Type (WT) Mice	MSU- induced Peritonitis	Dose- dependent	Not Specified	Not Specified	Not Specified	Inhibited IL-1β, IL- 18 production and neutrophil migration.
Wild-Type (WT) Mice	MSU- induced Gouty Arthritis	Dose- dependent	Not Specified	Not Specified	Not Specified	Suppresse d acute joint swelling and production of IL-1 β and IL-18.
Ulcerative Colitis (UC) Mice	Dextran Sodium- Sulfate- induced Ulcerative Colitis	20 mg/kg	Not Specified	Not Specified	Not Specified	Increased colon length, reduced disease activity index, and decreased inflammato ry markers.

Experimental Protocols Protocol 1: Preparation of Erianin for Intraperitoneal Injection



This protocol describes the preparation of an **Erianin** solution for in vivo administration based on common practices in published studies.

Materials:

- Erianin powder
- Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS) or sterile saline
- Sterile, light-protected microcentrifuge tubes
- Vortex mixer
- Sterile filters (0.22 μm)

Procedure:

- Weighing: Accurately weigh the required amount of Erianin powder in a sterile microcentrifuge tube.
- Solubilization: Add the primary solvent, such as DMSO, to dissolve the Erianin powder. For
 example, to prepare a stock solution, dissolve Erianin in 100% DMSO. Vortex thoroughly
 until the powder is completely dissolved.
- Dilution: For a final injection volume, further dilute the **Erianin** stock solution with a sterile
 vehicle like PBS. A common vehicle composition is 50% DMSO in PBS. Note: The final
 concentration of DMSO should be carefully considered and kept consistent across all
 treatment groups, including the vehicle control, to minimize potential toxicity.
- Sterilization: Sterilize the final **Erianin** solution by passing it through a 0.22 μ m sterile filter into a new sterile, light-protected tube.
- Storage: Prepare the solution fresh before each injection. If short-term storage is necessary, protect from light and store at 4°C.



Protocol 2: Subcutaneous Xenograft Mouse Model for Cancer Studies

This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with **Erianin**.

Materials:

- Cancer cells (e.g., H460, KU-19-19) cultured to ~80-90% confluency
- 4-6 week old immunocompromised mice (e.g., BALB/c nude mice)
- Sterile PBS or serum-free medium
- · Hemocytometer or cell counter
- Syringes (1 mL) with needles (27-30 gauge)
- Prepared Erianin solution and vehicle control
- Calipers for tumor measurement

Procedure:

- Cell Preparation: Harvest and wash the cancer cells with sterile PBS. Resuspend the cells in sterile PBS or serum-free medium at a concentration of approximately 4 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
- Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 100 μ L) into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every two
 days using calipers. The tumor volume can be calculated using the formula: Volume =
 (Length × Width²) / 2.
- Group Randomization: Once the tumors reach a palpable size (e.g., ~70 mm³), randomly divide the mice into treatment and control groups (n=5 or more per group).

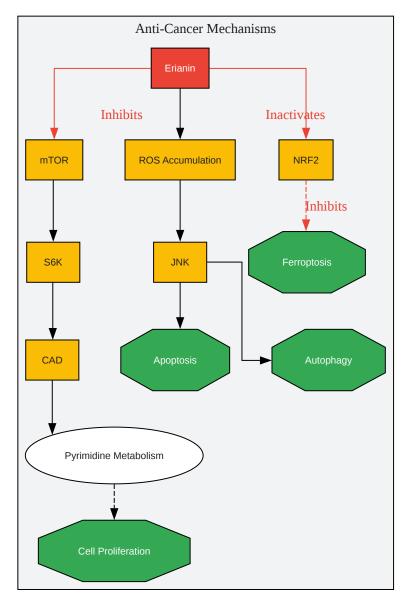


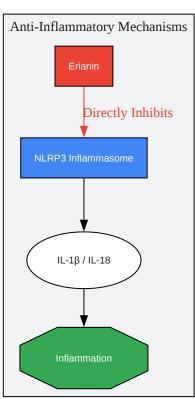
- **Erianin** Administration: Administer the prepared **Erianin** solution or vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 100 mg/kg, daily for 14 days).
- Monitoring: Continue to monitor tumor volume and body weight every other day to assess treatment efficacy and toxicity.
- Endpoint Analysis: At the end of the treatment period (e.g., 14 or 18 days), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC), Western blotting, or TUNEL assay.

Visualizations: Signaling Pathways and Workflows Signaling Pathways Modulated by Erianin

Erianin exerts its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and ferroptosis.







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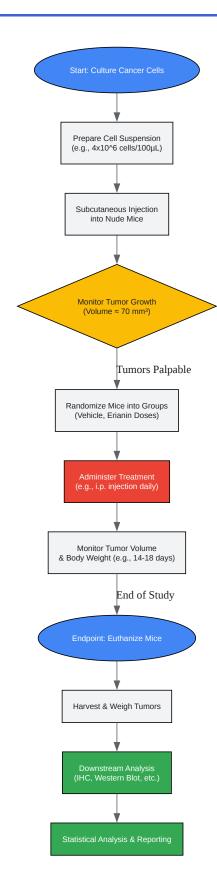
Caption: Key signaling pathways modulated by **Erianin** in cancer and inflammation.



Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating **Erianin**'s efficacy in a xenograft mouse model.





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Caption: General workflow for in vivo evaluation of Erianin in a xenograft model.



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